1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea

TRPC5 inhibition Ion channel pharmacology Calcium imaging

1-(Tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea (CAS 1797961-11-5) is a synthetic small-molecule urea derivative that functions as a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. The compound belongs to the thiophene-urea chemotype, a class recognized for its ability to modulate TRPC5-mediated calcium influx, and has been disclosed in patent literature as a heteroaryl-substituted urea derivative targeting TRPC5-associated disorders.

Molecular Formula C15H18N2O2S2
Molecular Weight 322.44
CAS No. 1797961-11-5
Cat. No. B2430901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea
CAS1797961-11-5
Molecular FormulaC15H18N2O2S2
Molecular Weight322.44
Structural Identifiers
SMILESC1COCCC1N(CC2=CC=CS2)C(=O)NC3=CC=CS3
InChIInChI=1S/C15H18N2O2S2/c18-15(16-14-4-2-10-21-14)17(11-13-3-1-9-20-13)12-5-7-19-8-6-12/h1-4,9-10,12H,5-8,11H2,(H,16,18)
InChIKeyOXDNHQIRYNUCHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea (CAS 1797961-11-5): Procurement-Ready TRPC5 Inhibitor Chemical Profile


1-(Tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea (CAS 1797961-11-5) is a synthetic small-molecule urea derivative that functions as a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. The compound belongs to the thiophene-urea chemotype, a class recognized for its ability to modulate TRPC5-mediated calcium influx, and has been disclosed in patent literature as a heteroaryl-substituted urea derivative targeting TRPC5-associated disorders [1][2].

Why Generic Substitution of 1-(Tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea Is Not Advisable for TRPC5 Research


TRPC5 inhibitors exhibit steep structure-activity relationships (SAR) where minor modifications to the urea scaffold, heteroaryl substituents, or linker geometry can drastically alter potency, selectivity, and physicochemical properties. The specific combination of a tetrahydro-2H-pyran-4-yl group, a thiophen-2-yl moiety, and a thiophen-2-ylmethyl substituent in this compound creates a unique pharmacophoric arrangement that is not replicated by generic TRPC5 inhibitors such as ML204 or AC1903. Published data demonstrate that closely related analogs within the same patent series can differ in IC50 values by more than 20-fold against TRPC5, underscoring the risk of substituting even structurally similar compounds without validation [1][2].

Head-to-Head Quantitative Differentiation of 1-(Tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea Against TRPC5 Inhibitor Benchmarks


TRPC5 Inhibitory Potency: Sub-100 nM Activity Comparable to Advanced Lead Compounds

In a calcium-imaging assay using HEK293/TREx cells stably transfected with human TRPC5, the target compound achieved an IC50 of <21 nM, placing it among the more potent TRPC5 inhibitors reported in the patent literature. By comparison, AC1903, a widely used tool compound, exhibits an IC50 of approximately 14.7 µM against TRPC5 in analogous patch-clamp assays, representing a >700-fold difference in potency [1][2]. While direct head-to-head data are not available, the assay conditions (HEK293 expression system, calcium flux readout) are sufficiently comparable to infer substantial potency advantage.

TRPC5 inhibition Ion channel pharmacology Calcium imaging

Selectivity Profile Within the TRPC Family: Inferred Advantage Over Dual TRPC4/5 Inhibitors

The target compound originates from a chemical series (US9447114) that has yielded TRPC5-selective inhibitors with minimal activity at TRPC4. In contrast, ML204, a commonly used TRPC inhibitor, shows only 9-fold preference for TRPC4 over TRPC5 and inhibits both subtypes at sub-micromolar concentrations [1][2]. Although explicit selectivity data for this exact compound are not publicly disclosed, the structural features (thiophene-urea core with tetrahydro-2H-pyran substitution) are consistent with TRPC5-preferring analogs in the same patent family, whereas ML204's indazole scaffold lacks such discrimination.

TRPC subtype selectivity Off-target profiling TRPC4 vs TRPC5

Structural Novelty: Unique Tetrahydropyran-Thiophene Hybrid Scaffold Differentiates from Benzimidazole and Xanthine TRPC5 Inhibitors

The target compound incorporates a tetrahydro-2H-pyran-4-yl group directly attached to the urea nitrogen, combined with both a thiophen-2-yl and a thiophen-2-ylmethyl substituent—a substitution pattern not found in other major TRPC5 inhibitor chemotypes. For instance, AC1903 is a benzimidazole derivative, HC-070 is a pyridazine-based inhibitor, and ML204 is an indazole compound [1][2]. This structural divergence may confer distinct binding interactions within the TRPC5 channel pore or allosteric sites, potentially translating to different kinetic properties or resistance profiles.

Chemotype diversity Scaffold novelty Intellectual property

Optimal Research and Procurement Scenarios for 1-(Tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea (CAS 1797961-11-5)


TRPC5 Target Validation in Podocyte Biology and Chronic Kidney Disease Models

With demonstrated nanomolar TRPC5 inhibitory potency (<21 nM), this compound is suited for ex vivo podocyte injury assays and in vivo proteinuric kidney disease models where sustained TRPC5 blockade is required. The compound's potency advantage over AC1903 (>700-fold) means lower dosing requirements and reduced risk of off-target effects at the concentrations needed for effective channel inhibition [1].

Selective Pharmacological Dissection of TRPC5 vs. TRPC4 Signaling in Neuroscience

In CNS research where TRPC4 and TRPC5 play distinct roles in anxiety, depression, and synaptic plasticity, this compound's inferred TRPC5 selectivity offers a cleaner tool than dual inhibitors like ML204. Researchers studying TRPC5-specific contributions to fear conditioning or hippocampal function can use this compound to avoid confounding TRPC4-mediated effects [1].

Chemical Biology Probe Development for TRPC5 Channel Structure-Function Studies

The unique thiophene-urea-tetrahydropyran scaffold provides a starting point for designing photoaffinity probes, fluorescent ligands, or bifunctional degrader molecules (PROTACs) targeting TRPC5. Its structural divergence from benzimidazole and pyridazine inhibitors enables orthogonal chemical biology approaches to map TRPC5 binding sites and channel gating mechanisms [1].

Quote Request

Request a Quote for 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.